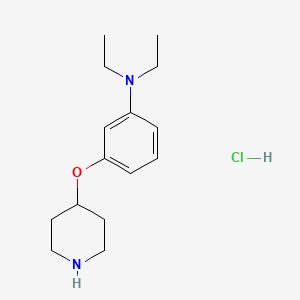
N,N-Diethyl-3-(4-piperidinyloxy)aniline hydrochloride
説明
N,N-Diethyl-3-(4-piperidinyloxy)aniline hydrochloride is a useful research compound. Its molecular formula is C15H25ClN2O and its molecular weight is 284.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,N-Diethyl-3-(4-piperidinyloxy)aniline hydrochloride is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications and interactions with cellular mechanisms. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a synthetic organic compound characterized by the following structure:
- Molecular Formula : C₁₄H₁₈ClN₃O
- Molecular Weight : 273.76 g/mol
The compound features a piperidine ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within cells. The compound can modulate the activity of these molecular targets, influencing several biochemical pathways. Notably, it has been studied for its effects on:
- Cellular Signaling Pathways : It may affect pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.
Biological Activity and Therapeutic Applications
Research indicates that this compound has several biological activities that may be harnessed for therapeutic purposes:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects on various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities, showing promise in combating resistant strains of pathogens.
- Neuroprotective Effects : Given its piperidine structure, there is interest in its potential role in neuroprotection, particularly in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Below are key findings from notable research:
特性
IUPAC Name |
N,N-diethyl-3-piperidin-4-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-3-17(4-2)13-6-5-7-15(12-13)18-14-8-10-16-11-9-14;/h5-7,12,14,16H,3-4,8-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZSUAWGYTWPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















